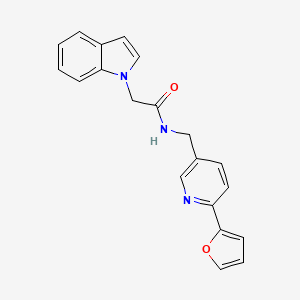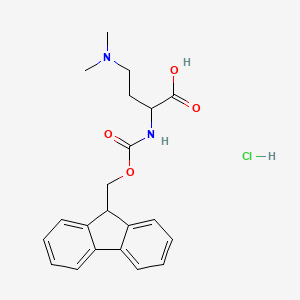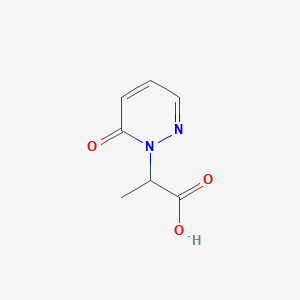
2-(6-oxopyridazin-1(6H)-yl)propanoic acid
カタログ番号 B2469393
CAS番号:
1083299-24-4
分子量: 168.152
InChIキー: ZAKDXWSLVZHZLK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
“2-(6-oxopyridazin-1(6H)-yl)propanoic acid” is a chemical compound with the molecular formula C7H8N2O3 and a molecular weight of 168.15 . It is available for research use and can be custom synthesized .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C7H8N2O3 . The compound contains a pyridazinone ring, which is a six-membered heterocyclic ring containing two nitrogen atoms .科学的研究の応用
Antioxidant Capacity and Reaction Pathways
- Antioxidant Assays : Studies on antioxidants, including the ABTS/PP decolorization assay, provide insights into the reaction pathways of antioxidant capacity. Certain antioxidants can form coupling adducts with radicals, undergoing further oxidative degradation. This research highlights the specificity and relevance of oxidation products in antioxidant assays, suggesting a nuanced application in tracking changes in antioxidant systems during storage and processing (Ilyasov et al., 2020).
Pharmacological and Industrial Importance of Biomass-Derived Compounds
- Drug Synthesis : Levulinic acid, derived from biomass, shows potential in drug synthesis due to its carbonyl and carboxyl functional groups. This flexibility in drug synthesis, cost reduction, and cleaner reaction processes indicate the relevance of biomass-derived compounds in medicine. The review emphasizes the application of levulinic acid in cancer treatment, medical materials, and other fields, suggesting a framework for the potential utility of related compounds (Zhang et al., 2021).
Enzyme-mediated Degradation and Treatment of Organic Pollutants
- Enzymatic Remediation : The use of enzymes, along with redox mediators, for the degradation of organic pollutants presents a viable approach to wastewater treatment. This method enhances the degradation efficiency of recalcitrant compounds significantly, highlighting the potential of enzyme-based systems in environmental remediation. The role of various enzymes and redox mediators in enhancing substrate range and degradation efficiency offers a glimpse into the application of biochemical methods for treating pollutants (Husain & Husain, 2007).
特性
IUPAC Name |
2-(6-oxopyridazin-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-5(7(11)12)9-6(10)3-2-4-8-9/h2-5H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKDXWSLVZHZLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details


To 3(2H)-pyridazinone (1.19 g, 12.3 mmol) was added 5 N sodium hydroxide solution (4.9 ml) followed by (2S)-2-bromopropanoic acid (1.11 ml, 12.3 mmol). The reaction mixture was heated at 90° C. for 1 h. After cooled downed to ambient temperature, 2 N hydrochloric acid (6.2 ml) was added and the reaction mixture was directly purified by reverse phase HPLC (TMC Pro-Pac C18; 0-40% 0.1% trifluoroacetic acid in acetonitrile/0.1% trifluoroacetic acid in water gradient). The pure fractions were collected and the solvent was removed in vacuo to afford the title compound as pale yellow solid. 2-[6-Oxopyridazin-1(6H)-yl]propanoic acid: 1H NMR (D2O): δ 8.07 (dd, J=4.1, 1.6 Hz, 1H), 7.53 (dd, 9.3, 3.9 Hz, 1H), 7.09 (dd, J=9.4, 1.6 Hz, 1H), 5.46 (m, 1H), 1.64 (d, J=7.3 Hz, 3H).



試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


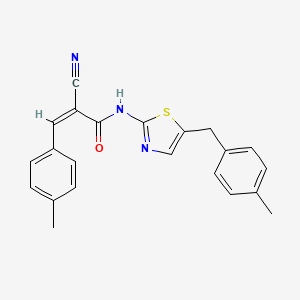
![ethyl 2-({3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate](/img/structure/B2469311.png)
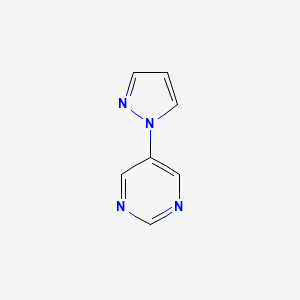
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(5-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2469314.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea](/img/structure/B2469316.png)
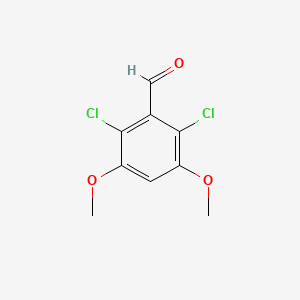
![N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2469318.png)
![N-(2-chlorophenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2469322.png)
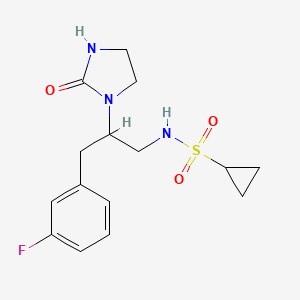
![7-Chloro-2-[[4-(cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2469327.png)
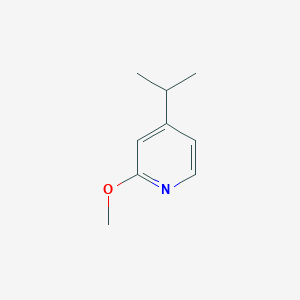
![4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2469330.png)
